molecular formula C17H17ClO2 B582251 2-Chloro-4-(4-T-butylphenyl)benzoic acid CAS No. 1261955-02-5

2-Chloro-4-(4-T-butylphenyl)benzoic acid

Cat. No. B582251
CAS RN: 1261955-02-5
M. Wt: 288.771
InChI Key: OIFZCPFICBJFFO-UHFFFAOYSA-N
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Description

“2-Chloro-4-(4-T-butylphenyl)benzoic acid” is a chemical compound with the CAS Number: 1261955-02-5 . Its molecular weight is 288.77 and its IUPAC name is 4’-tert-butyl-3-chloro [1,1’-biphenyl]-4-carboxylic acid . The compound contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a biphenyl core with a carboxylic acid and a tert-butyl group attached . It contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .

Scientific Research Applications

Chemical Stability and Degradation

Nitisinone, a compound related to the chemical family of 2-Chloro-4-(4-T-butylphenyl)benzoic acid, has been extensively studied for its stability and degradation pathways. Research employing liquid chromatography coupled with mass spectrometry (LC-MS/MS) aimed to determine the stability of nitisinone under various conditions, identifying major degradation products and assessing their stability. This study contributes to understanding the chemical behavior of similar compounds, highlighting the importance of pH in stability and identifying stable degradation products (H. Barchańska et al., 2019).

Environmental Fate and Treatment

The environmental impact and treatment methods for contaminants closely related to this compound have been a focus of recent research. A study on the degradation of acetaminophen by advanced oxidation processes (AOPs) reviewed the generation of by-products, their biotoxicity, and proposed degradation pathways. This research provides insights into the fate of similar chemical compounds in the environment and their treatment using AOPs, highlighting the importance of understanding by-product formation and toxicity (Mohammad Qutob et al., 2022).

properties

IUPAC Name

4-(4-tert-butylphenyl)-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(18)10-12/h4-10H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFZCPFICBJFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690596
Record name 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261955-02-5
Record name 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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